molecular formula C14H14Cl2N2O2 B129253 4-Chloro-N-(4-methoxyphenyl)benzohydrazide;hydrochloride CAS No. 13815-62-8

4-Chloro-N-(4-methoxyphenyl)benzohydrazide;hydrochloride

Cat. No.: B129253
CAS No.: 13815-62-8
M. Wt: 313.2 g/mol
InChI Key: ANYDSWOBDUWVHE-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxyphenyl)benzohydrazide;hydrochloride is a chemical compound with the molecular formula C14H13ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group and a methoxyphenyl group attached to a benzohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide typically involves the reaction of 4-chlorobenzoic acid with 4-methoxyphenylhydrazine. The reaction is carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide may involve large-scale batch reactions. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methoxyphenyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-Chloro-N-(4-methoxyphenyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-methoxyphenyl)benzamide
  • 4-Chloro-N-(4-methoxyphenyl)methylene]benzohydrazide
  • 4-Chloro-benzoic acid 1-(4-methoxyphenyl)hydrazide hydrochloride

Uniqueness

4-Chloro-N-(4-methoxyphenyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)benzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2.ClH/c1-19-13-8-6-12(7-9-13)17(16)14(18)10-2-4-11(15)5-3-10;/h2-9H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYDSWOBDUWVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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